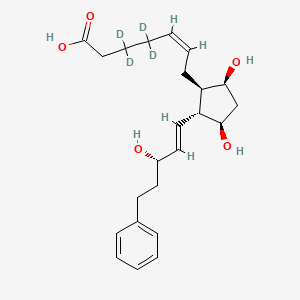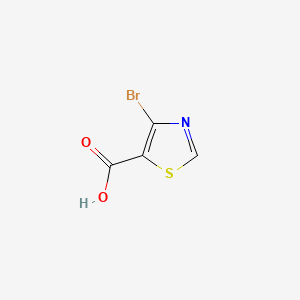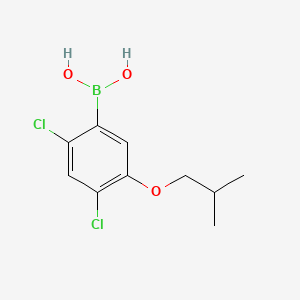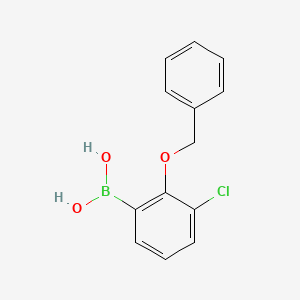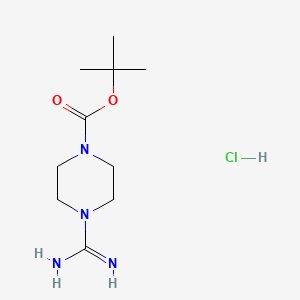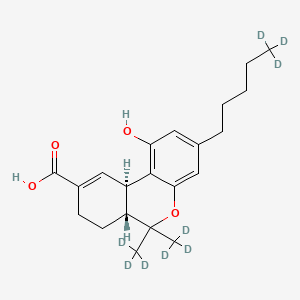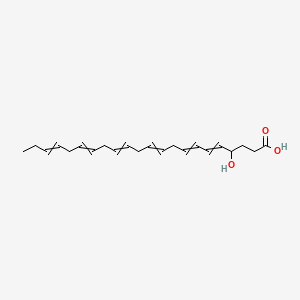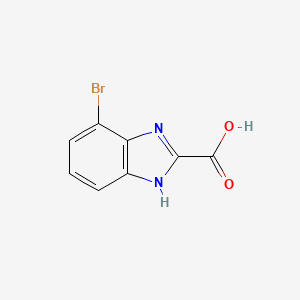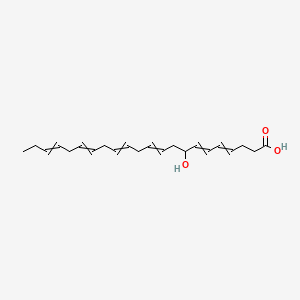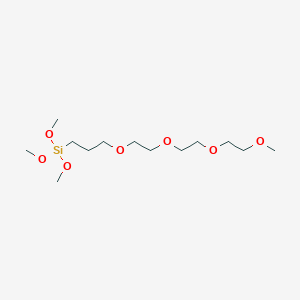
Methoxytriethyleneoxypropyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxytriethyleneoxypropyltrimethoxysilane is a chemical compound with the molecular formula C13H30O7Si and a molecular weight of 326.46 g/mol . It is an organosilane, which consists of carbon, hydrogen, and silicon atoms. This compound is known for its multifunctional properties and is used in various scientific and industrial applications .
Preparation Methods
Methoxytriethyleneoxypropyltrimethoxysilane can be synthesized through different methods. One common method involves the reaction of trimethoxysilane with ethylene oxide and propylene oxide in the presence of a catalyst . Another method involves reacting trimethylsilane sodium hydroxide with (methoxy triethylene glycol ether propyl) chlorosilane to obtain the target product . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Chemical Reactions Analysis
Methoxytriethyleneoxypropyltrimethoxysilane undergoes various chemical reactions, including hydrolysis and condensation reactions . It reacts slowly with moisture or water, leading to the formation of silanol groups, which can further condense to form siloxane bonds . This compound can also participate in substitution reactions, where the methoxy groups are replaced by other functional groups under specific conditions . Common reagents used in these reactions include acids, bases, and catalysts . The major products formed from these reactions are typically siloxane-based compounds .
Scientific Research Applications
Methoxytriethyleneoxypropyltrimethoxysilane has a wide range of scientific research applications. It is used as a cross-linking agent in polymers, a lubricant, a fuel additive, and a surfactant. In the field of energy storage, it is used as an additive in lithium-ion batteries to improve the long-term cycling stability of both anode and cathode materials . This compound is also used in creating hard coating materials for polyethyleneterephthalate substrates, providing good abrasion resistance and flexibility. Additionally, it has applications in biochemistry, where it is used to study base-excision repair pathways and enzymatic reactions involving DNA repair mechanisms. In neuroscience, derivatives of this compound have been evaluated for their effectiveness in preventing conditions like subarachnoid hemorrhage-induced cerebral vasospasm.
Mechanism of Action
The mechanism of action of methoxytriethyleneoxypropyltrimethoxysilane involves its ability to form stable and thin surface protective films on electrode materials . This compound forms a stable solid electrolyte interphase (SEI) layer on the graphite anode, stabilizing the graphite structure and preventing the thickening of the SEI . On the cathode side, it forms a protective film containing silicon species, which reduces crack formation, metal dissolution, and structural degradation . These protective films enhance the overall performance and stability of the electrodes, leading to improved cycling performance in lithium-ion batteries .
Comparison with Similar Compounds
Methoxytriethyleneoxypropyltrimethoxysilane is unique due to its multifunctional properties and its ability to simultaneously protect both anode and cathode materials in lithium-ion batteries . Similar compounds include other organosilanes such as trimethoxysilane, ethylene oxide, and propylene oxide derivatives. this compound stands out due to its specific combination of functional groups, which provide enhanced stability and performance in various applications .
Properties
IUPAC Name |
trimethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O7Si/c1-14-7-8-19-11-12-20-10-9-18-6-5-13-21(15-2,16-3)17-4/h5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIUTXYABPSKPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCC[Si](OC)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-45-5 |
Source


|
| Record name | Methoxytriethyleneoxypropyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


